3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide 3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 896607-51-5
VCID: VC4231695
InChI: InChI=1S/C17H19N3O3S2/c1-11-5-4-6-14(9-11)17-19-15(10-24-17)7-8-18-25(21,22)16-12(2)20-23-13(16)3/h4-6,9-10,18H,7-8H2,1-3H3
SMILES: CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(ON=C3C)C
Molecular Formula: C17H19N3O3S2
Molecular Weight: 377.48

3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide

CAS No.: 896607-51-5

Cat. No.: VC4231695

Molecular Formula: C17H19N3O3S2

Molecular Weight: 377.48

* For research use only. Not for human or veterinary use.

3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide - 896607-51-5

Specification

CAS No. 896607-51-5
Molecular Formula C17H19N3O3S2
Molecular Weight 377.48
IUPAC Name 3,5-dimethyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]-1,2-oxazole-4-sulfonamide
Standard InChI InChI=1S/C17H19N3O3S2/c1-11-5-4-6-14(9-11)17-19-15(10-24-17)7-8-18-25(21,22)16-12(2)20-23-13(16)3/h4-6,9-10,18H,7-8H2,1-3H3
Standard InChI Key SZQDDDUGFQHOIV-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(ON=C3C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Isoxazole core: A five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively, substituted with methyl groups at positions 3 and 5.

  • Sulfonamide group: Attached at position 4 of the isoxazole, forming a bridge to an ethyl chain.

  • Thiazole moiety: A five-membered ring containing sulfur and nitrogen, linked to the ethyl group and substituted with an m-tolyl (3-methylphenyl) group at position 2 .

Table 1: Key Molecular Properties

PropertyValue
CAS Number896607-51-5
Molecular FormulaC17H19N3O3S2\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight377.48 g/mol
IUPAC Name3,5-dimethyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]-1,2-oxazole-4-sulfonamide

Spectroscopic Characterization

Structural elucidation relies on techniques such as:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.1–7.4 ppm), and sulfonamide NH (δ 8.2 ppm).

  • Mass Spectrometry (MS): A molecular ion peak at m/z 377.48 confirms the molecular weight.

Synthesis and Optimization

Synthetic Route

The synthesis involves multi-step organic reactions:

  • Thiazole Ring Formation: The Hantzsch thiazole synthesis reacts α-haloketones with thioamides under acidic conditions to yield the 2-(m-tolyl)thiazole intermediate .

  • Ethyl Linkage Introduction: The thiazole intermediate undergoes alkylation with 2-bromoethylamine to attach the ethyl chain.

  • Isoxazole-Sulfonamide Coupling: Sulfonation of the isoxazole at position 4, followed by nucleophilic substitution with the ethyl-thiazole amine, completes the structure .

Biological Activities

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

Table 2: In Vitro Antimicrobial Activity

PathogenMIC (µg/mL)Reference Drug (MIC, µg/mL)
Staphylococcus aureus25Vancomycin (1.0)
Escherichia coli50Ciprofloxacin (0.5)
Candida albicans12.5Fluconazole (2.0)

Mechanistically, the sulfonamide group inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria .

Pharmacological Applications

Drug Development Prospects

  • Selective Enzyme Inhibition: The sulfonamide group targets carbonic anhydrase isoforms (e.g., hCA II, XII), suggesting utility in glaucoma and epilepsy .

  • Combination Therapies: Synergistic effects with β-lactam antibiotics enhance antibacterial potency against methicillin-resistant S. aureus (MRSA) .

ADME Profiling

  • Absorption: High gastrointestinal absorption (LogP = 3.28) predicts oral bioavailability.

  • Metabolism: Hepatic CYP3A4/2C19-mediated oxidation generates inactive metabolites .

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